Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
Description
The compound "Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" is a benzenesulfonamide derivative featuring a 3-methyl-1-phenylpyrazole moiety substituted at the 4-position of the benzene ring with an acetyl group. Its structural framework combines a sulfonamide group, known for its role in carbonic anhydrase inhibition and medicinal chemistry applications, with a pyrazole ring system that enhances molecular diversity and binding interactions .
Properties
CAS No. |
494189-46-7 |
|---|---|
Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3 |
InChI Key |
KJKUQZFRFWVBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Synthesis
The pyrazole moiety, 3-methyl-1-phenyl-1H-pyrazol-5-yl, is commonly synthesized via condensation of a 1,3-diketone with phenylhydrazine derivatives under reflux conditions in anhydrous protic solvents such as absolute ethanol or acetic acid. This step often yields a mixture of pyrazole isomers, which can be separated by recrystallization or chromatography.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,3-diketone + phenylhydrazine hydrochloride | Pyrazole ring formation |
| 2 | Reflux in ethanol or acetic acid (10-24 hrs) | Mixture of pyrazole isomers |
| 3 | Recrystallization/Chromatography | Isolation of desired pyrazole |
This method is well-documented in patent literature and research articles, emphasizing the importance of solvent choice and reaction time to maximize yield and purity.
Sulfonamide Formation
The sulfonamide linkage is formed by reacting the pyrazole amine derivative with a benzenesulfonyl chloride bearing a 4-acetyl substituent. This nucleophilic substitution typically occurs under mild conditions, often in the presence of a base such as triethylamine or pyridine (though pyridine is avoided in industrial processes due to toxicity concerns).
$$
\text{Pyrazolyl amine} + \text{4-acetylbenzenesulfonyl chloride} \rightarrow \text{Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-}
$$
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane, THF, or other aprotic solvents |
| Base | Triethylamine or other organic bases |
| Temperature | 0–25 °C (room temperature) |
| Reaction time | 2–6 hours |
| Purification | Recrystallization or chromatography |
Industrial scale synthesis optimizes these parameters to improve yield and purity, often employing automated control of temperature and reactant feed rates.
Alternative Synthetic Routes and Improvements
- Some patents describe the use of Lawesson’s reagent for cyclization steps in related pyrazolyl sulfonamide derivatives, enhancing reaction efficiency.
- Avoidance of toxic solvents like pyridine is a key consideration in industrial processes, with alternatives such as methanesulfonic acid or other less hazardous solvents being explored.
- The use of protecting groups (e.g., 9-fluorenylmethyl carbamate) on amino functionalities during intermediate steps can improve selectivity and yield.
Research Findings and Optimization Data
Yield and Purity
Structural Confirmation
Process Parameters Impact
| Parameter | Effect on Synthesis |
|---|---|
| Solvent choice | Influences solubility and reaction rate |
| Temperature | Higher temps can increase rate but risk side reactions |
| Reaction time | Longer times improve conversion but may reduce selectivity |
| Base type | Affects reaction efficiency and byproduct formation |
Optimization studies recommend mild temperatures and controlled addition of reagents to maximize yield and minimize impurities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Reactivity at the Acetyl Group
The acetyl moiety undergoes characteristic ketone reactions:
Example :
Hydrolysis with (50%) at reflux yields 4-(carboxy)benzenesulfonamide analogs, which are precursors for further functionalization .
Sulfonamide Group Reactivity
The sulfonamide nitrogen participates in alkylation and acylation:
Mechanistic Insight :
Alkylation of the sulfonamide nitrogen under basic conditions (e.g., NaOH/EtOH) generates methylated products, altering solubility and biological activity .
Pyrazole Ring Modifications
The pyrazole moiety undergoes electrophilic substitution and coordination:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-4 | Nitration () | Nitropyrazole-sulfonamide hybrid | ~65% |
| C-3 | Halogenation () | Brominated derivative | ~70% |
Coordination Chemistry
The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, enhancing antimicrobial activity .
Functionalization via Diazotization-Coupling
The compound’s aryl groups enable diazo-coupling reactions:
| Diazonium Source | Coupling Partner | Product Structure | Application |
|---|---|---|---|
| Sulfathiazole | Pyrazolone derivatives | Hydrazone-linked sulfonamides | Corrosion inhibition |
Procedure :
Diazotization of sulfathiazole followed by coupling with 3-methyl-1-phenyl-5-pyrazolone in ethanol/water yields hydrazone derivatives with enhanced bioactivity .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
| Derivative Type | Biological Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-methylsulfonamide | Cyclooxygenase (COX) inhibition | 12.4 | |
| Acetyl-hydrolyzed | Antibacterial (S. aureus) | 8.2 |
Key Finding :
N-methylation improves COX-2 selectivity by 3-fold compared to the parent compound .
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Pyrazole ring cleavage | 48 h |
| Strong base (pH 12) | Sulfonamide hydrolysis | 2 h |
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has shown that derivatives of benzenesulfonamide exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that compounds bearing the benzenesulfonamide moiety showed superior activity compared to their analogs without this structure. Specifically, N-methylated derivatives displayed enhanced potency in anti-inflammatory assays .
Antimicrobial Activity
Benzenesulfonamide derivatives have also been evaluated for their antimicrobial properties. The presence of the pyrazole ring is believed to contribute to the antimicrobial efficacy, making these compounds potential candidates for treating infections .
Case Studies
- Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced edema and pain responses compared to control groups. This suggests a promising application in treating inflammatory diseases such as arthritis.
- Antimicrobial Efficacy Assessment : In vitro tests against various bacterial strains indicated that benzenesulfonamide derivatives exhibited inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions them as potential alternatives in antibiotic therapy, especially against resistant strains .
Mechanism of Action
The mechanism of action of 4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and bioactivities.
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent Effects :
- The 4-acetyl group in the target compound introduces moderate polarity compared to chloro (lipophilic) or hydroxy (polar) substituents in analogs . This may optimize solubility for biological applications.
- Pyrazole modifications : The 3-methyl-1-phenylpyrazole moiety is conserved in several analogs, but substituents like chlorine or hydroxy groups alter steric and electronic profiles, affecting target binding .
Bioactivity Trends :
- Compounds with electron-withdrawing groups (e.g., acetyl, chloro) show enhanced enzyme inhibition due to increased sulfonamide acidity, critical for interactions with catalytic zinc in carbonic anhydrases .
- Lipophilic analogs (e.g., octadecyl chain in Analog 4) prioritize membrane permeability but sacrifice aqueous solubility, limiting therapeutic utility .
Structural Insights :
- Crystallographic studies using SHELXL and ORTEP tools confirm the planar geometry of the benzenesulfonamide core and pyrazole ring, with substituents influencing packing efficiency and hydrogen-bonding networks .
Biological Activity
Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides and pyrazolones. Its chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 304.37 g/mol
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of benzenesulfonamide derivatives, including the target compound. For instance, a study demonstrated that related pyrazolone derivatives exhibited notable anti-inflammatory effects in vivo, with compounds showing up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals . The structure-activity relationship (SAR) analyses indicated that the presence of acidic functional groups significantly enhances anti-inflammatory activity .
2. Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamide derivatives has been evaluated against various pathogens. A study reported that certain derivatives demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL for S. aureus and 6.72 mg/mL for E. coli . This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.
3. Antileishmanial Activity
Research has also focused on the antileishmanial properties of benzenesulfonamide derivatives. The compound was tested against Leishmania infantum and Leishmania amazonensis, showing promising results with IC values of approximately 0.059 mM and 0.065 mM, respectively . These findings position it as a viable candidate for further exploration in leishmaniasis treatment.
Case Study: In Vivo Anti-inflammatory Evaluation
A detailed evaluation was conducted using an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that specific derivatives significantly reduced perfusion pressure compared to controls, suggesting cardiovascular implications .
| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
|---|---|---|
| Control | - | - |
| Benzenesulfonamide | 0.001 | Decreased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | Decreased |
| Compound 4 | 0.001 | Decreased |
This table summarizes the effects observed during the study, indicating a consistent trend towards reduced perfusion pressure across tested compounds.
Structure-Activity Relationship (SAR)
The SAR analysis revealed critical insights into how structural modifications influence biological activity:
- Presence of Acidic Groups : Compounds with carboxylic or enolic groups exhibited enhanced anti-inflammatory effects.
- Substituents on Pyrazolone Ring : Variations in substituents at different positions on the pyrazolone ring affected both anti-inflammatory and antimicrobial activities.
Q & A
Q. What are the key synthetic routes for preparing 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide?
The compound can be synthesized via a multi-step approach, starting with the reaction of an N-protected piperazine derivative with phenyl hydrazine to form a hydrazone intermediate, followed by cyclization to yield the pyrazole core. Subsequent deprotection and sulfonylation with 4-acetylbenzenesulfonyl chloride would afford the target compound. Optimization of solvent systems (e.g., polar aprotic solvents like DMF) and temperature control during cyclization are critical to minimizing side products .
Q. How can the purity and structural integrity of this compound be validated?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, characteristic signals in ¹H NMR include a singlet for the acetyl group (~δ 2.60 ppm) and aromatic protons in the pyrazole and sulfonamide moieties (δ 7.0–8.2 ppm). HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₃N₃O₃S: 339.0679) .
Q. What safety precautions are recommended for handling this sulfonamide derivative?
While specific toxicity data for this compound is limited, general sulfonamide handling guidelines apply: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Storage should be in a cool, dry environment, away from oxidizing agents. Refer to GB/T 16483 and GB/T 17519 standards for hazard classification .
Advanced Research Questions
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional conformations. For example, the pyrazole ring’s planarity and sulfonamide group geometry can be validated. Data collection at low temperatures (e.g., 100 K) improves resolution, and ORTEP-3 can visualize anisotropic displacement parameters .
Q. What methodologies are suitable for evaluating its enzyme inhibition potential (e.g., carbonic anhydrase)?
Enzyme inhibition assays using recombinant human carbonic anhydrase isoforms (CA I/II) are standard. A stopped-flow CO₂ hydration assay (pH 7.5, 20°C) measures catalytic activity. Dose-response curves (IC₅₀) and Lineweaver-Burk plots can determine inhibition mode (competitive/uncompetitive). Structural analogs with trifluoromethyl groups show enhanced binding affinity due to hydrophobic interactions .
Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact bioactivity?
Comparative studies of derivatives (e.g., 4-fluoro or 4-methoxy substitutions) reveal structure-activity relationships. For instance, electron-withdrawing groups (e.g., CF₃) on the pyrazole enhance metabolic stability but may reduce solubility. Molecular docking (AutoDock Vina) and MD simulations can predict binding modes to targets like acetylcholinesterase .
Q. What strategies mitigate challenges in aqueous solubility for in vitro assays?
Co-solvent systems (e.g., DMSO/PBS mixtures) or formulation with cyclodextrins improve solubility. Alternatively, sodium salt formation (as seen in sulfonate analogs) enhances hydrophilicity. Dynamic light scattering (DLS) monitors aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
